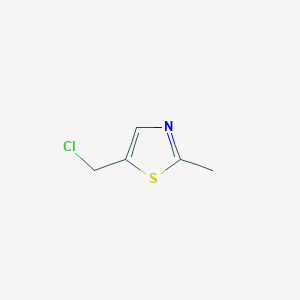

5-(Chloromethyl)-2-methyl-1,3-thiazole

Description

The exact mass of the compound 5-(Chloromethyl)-2-methyl-1,3-thiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(Chloromethyl)-2-methyl-1,3-thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Chloromethyl)-2-methyl-1,3-thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(chloromethyl)-2-methyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNS/c1-4-7-3-5(2-6)8-4/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHRPDSWALNDCIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(S1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63140-11-4 | |

| Record name | 5-(chloromethyl)-2-methyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 5-(Chloromethyl)-2-methyl-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Niche Reagent

In the vast repository of chemical literature and commercial reagents, some molecules are workhorses, their properties and reactions extensively documented. Others, while structurally simple and synthetically promising, remain in a more enigmatic space. 5-(Chloromethyl)-2-methyl-1,3-thiazole (CAS 63140-11-4) falls into the latter category. While its role as a potential intermediate in the synthesis of pharmaceuticals and agrochemicals is acknowledged, a comprehensive, publicly available dataset of its experimental chemical and physical properties is notably scarce.[1][2]

This guide, therefore, adopts a dual approach. Firstly, it will collate and present all available information specific to 5-(chloromethyl)-2-methyl-1,3-thiazole. Secondly, where experimental data is lacking, it will draw upon the extensively documented properties of its close structural isomer, 2-chloro-5-(chloromethyl)thiazole , to provide a scientifically grounded forecast of its expected behavior and reactivity. This comparative analysis will offer researchers a valuable framework for incorporating this versatile building block into their synthetic strategies.

Core Molecular Attributes of 5-(Chloromethyl)-2-methyl-1,3-thiazole

This compound belongs to the thiazole family, a class of sulfur and nitrogen-containing five-membered heterocyclic compounds.[2] The thiazole ring is a common scaffold in many biologically active molecules and pharmaceuticals.[3] The key structural features of 5-(chloromethyl)-2-methyl-1,3-thiazole are a methyl group at the 2-position and a reactive chloromethyl group at the 5-position.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₆ClNS | PubChem[4] |

| Molecular Weight | 147.63 g/mol | PubChem[4] |

| Exact Mass | 146.9909481 Da | PubChem[4] |

| XLogP3-AA (LogP) | 1.8 | PubChem[4] |

| Topological Polar Surface Area | 41.1 Ų | PubChem[4] |

| Hydrogen Bond Donor Count | 0 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |

Note: The properties listed above are computationally generated and should be used as estimates pending experimental verification.

Synthesis Strategies: A Roadmap from Analogs

A definitive, peer-reviewed synthesis protocol for 5-(chloromethyl)-2-methyl-1,3-thiazole is not prominently available. However, the synthesis of the related 2-chloro-5-(chloromethyl)thiazole is well-documented and offers a blueprint for a plausible synthetic route. The most common approach involves the chlorination and cyclization of an appropriate isothiocyanate precursor.

Hypothetical Synthesis of 5-(Chloromethyl)-2-methyl-1,3-thiazole

A plausible route would likely start from a precursor that can establish the 2-methylthiazole core, followed by chloromethylation at the 5-position. A common method for forming the thiazole ring is the Hantzsch thiazole synthesis.

Diagram 1: Hypothetical Hantzsch Synthesis Route

Caption: A potential Hantzsch synthesis pathway for the target molecule.

Established Synthesis of 2-Chloro-5-(chloromethyl)thiazole: A Case Study

The industrial synthesis of 2-chloro-5-(chloromethyl)thiazole often starts from readily available materials like 1,3-dichloropropene or allyl isothiocyanate.[3][5][6] A frequently cited method involves the reaction of allyl isothiocyanate with a chlorinating agent, followed by an oxidation step to facilitate cyclization.

Experimental Protocol: Synthesis of 2-Chloro-5-(chloromethyl)thiazole from Allyl Isothiocyanate [6]

-

Chlorination: Allyl isothiocyanate is dissolved in an inert solvent (e.g., dichloromethane) and cooled to between -40°C and +30°C. A chlorinating agent, such as sulfuryl chloride (1 to 2 molar equivalents), is added.

-

Oxidative Cyclization: To the resulting reaction mixture, an oxidizing agent (1 to 5 molar equivalents) is added at a temperature ranging from 0°C to the boiling point of the solvent.

-

Work-up and Isolation: The reaction mixture is cooled, and any precipitated by-products are removed by filtration. The filtrate is washed with a basic solution (e.g., sodium bicarbonate) to neutralize any acid. The organic solvent is then removed, and the crude product is isolated.

-

Purification: The crude 2-chloro-5-(chloromethyl)thiazole can be purified by distillation under reduced pressure.[6][7] For higher purity, crystallization from a nonpolar solvent at low temperatures can be employed.[6]

Diagram 2: Generalized Workflow for 2-Chloro-5-(chloromethyl)thiazole Synthesis

Caption: Key stages in the synthesis of 2-chloro-5-(chloromethyl)thiazole.

Chemical Reactivity and Synthetic Applications

The primary site of reactivity for 5-(chloromethyl)-2-methyl-1,3-thiazole is the chloromethyl group. The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for the facile introduction of a wide range of functional groups.

Nucleophilic Substitution Reactions

The chloromethyl moiety is expected to readily undergo SN2 reactions with a variety of nucleophiles. This reactivity is the cornerstone of its utility as a synthetic intermediate.

Expected Reactions:

-

With Amines: Reaction with primary or secondary amines would yield the corresponding aminomethylthiazole derivatives.

-

With Thiolates: Thiolates would displace the chloride to form thioethers.

-

With Alcohols/Alkoxides: Alkoxides would react to form ether linkages.

-

With Cyanide: The introduction of a nitrile group via reaction with a cyanide salt would provide a handle for further transformations (e.g., hydrolysis to a carboxylic acid or reduction to an amine).

Diagram 3: Reactivity of the Chloromethyl Group

Caption: Nucleophilic substitution at the chloromethyl position.

Role in Pharmaceutical and Agrochemical Synthesis

While specific examples for the 2-methyl isomer are not well-documented, the 2-chloro isomer is a key intermediate in the synthesis of important commercial products. For instance, it is a building block for the neonicotinoid insecticides thiamethoxam and clothianidin, and has been used in the synthesis of the HIV protease inhibitor Ritonavir.[7][8] It is highly probable that 5-(chloromethyl)-2-methyl-1,3-thiazole is utilized in analogous synthetic schemes where a 2-methylthiazole moiety is required.

Analytical Characterization

No experimental spectroscopic data for 5-(chloromethyl)-2-methyl-1,3-thiazole was found in the searched literature. However, we can predict the expected spectral features based on its structure and by comparison with its 2-chloro analog.

Predicted ¹H NMR Spectrum

-

A singlet for the methyl group (CH₃) protons, likely in the range of δ 2.5-2.8 ppm.

-

A singlet for the chloromethyl group (CH₂Cl) protons, expected to be downfield, likely in the range of δ 4.6-4.9 ppm.

-

A singlet for the proton on the thiazole ring (at C4), likely in the range of δ 7.3-7.6 ppm.

Predicted ¹³C NMR Spectrum

-

A signal for the methyl carbon (CH₃).

-

A signal for the chloromethyl carbon (CH₂Cl).

-

Signals for the three carbons of the thiazole ring (C2, C4, and C5).

For comparison, the reported NMR data for 2-chloro-5-(chloromethyl)thiazole in CDCl₃ is:

-

¹H NMR: δ 7.3 (s, 1H), 4.6 (s, 2H).[7]

-

¹³C NMR: δ 152.6 (C-2), 140.2 (C-4), 137.5 (C-5), 37.1 (-CH₂-).[7]

Safety and Handling

According to the GHS classification information available on PubChem, 5-(chloromethyl)-2-methyl-1,3-thiazole is a corrosive compound.

Hazard Identification

-

GHS Classification: Skin Corrosion/Irritation Category 1B.[4]

-

Hazard Statement: H314: Causes severe skin burns and eye damage.[4]

Recommended Precautions

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling.

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

References

-

MySkinRecipes. 5-(Chloromethyl)-2-methylthiazole. [Link]

-

JIN DUN CHEMISTRY. (2025). Why 2-Chloro-5-chloromethylthiazole Is Crucial for Agrochemical and Pharmaceutical Industries. [Link]

-

MySkinRecipes. 5-(Chloromethyl)-2-methylthiazole. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2025). 2-Chloro-5-(chloromethyl)thiazole: Comprehensive Overview and Applications. [Link]

-

PubChem. 5-(Chloromethyl)-2-methyl-1,3-thiazole. [Link]

-

Semantic Scholar. 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. [Link]

- Google Patents. Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.

Sources

- 1. 5-(Chloromethyl)-2-methylthiazole [stage0.myskinrecipes.com]

- 2. 5-(Chloromethyl)-2-methylthiazole [myskinrecipes.com]

- 3. Why 2-Chloro-5-chloromethylthiazole Is Crucial for Agrochemical and Pharmaceutical Industries [jindunchemical.com]

- 4. 5-(Chloromethyl)-2-methyl-1,3-thiazole | C5H6ClNS | CID 12808794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]

- 7. 2-Chloro-5-chloromethylthiazole | 105827-91-6 [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

Technical Guide: 5-(Chloromethyl)-2-methyl-1,3-thiazole

The following technical guide details the chemical profile, synthesis, and application of 5-(Chloromethyl)-2-methyl-1,3-thiazole .

Primary CAS: 30296-46-3 (Free Base) | Related CAS: 63140-11-4 (Hydrochloride) Role: Heterocyclic Alkylating Agent & Pharmaceutical Building Block[1]

Part 1: Executive Summary

5-(Chloromethyl)-2-methyl-1,3-thiazole is a specialized heterocyclic intermediate used primarily in the synthesis of bioactive compounds for pharmaceutical and agrochemical applications.[1] Structurally, it consists of a 1,3-thiazole ring substituted with a methyl group at the C2 position and a reactive chloromethyl moiety at the C5 position.[1]

Unlike its more common analog, 2-chloro-5-(chloromethyl)thiazole (CCMT, a key intermediate for Ritonavir and Thiamethoxam), the 2-methyl variant offers a distinct lipophilic profile and metabolic stability due to the C2-methyl group.[1] It serves as a critical electrophile in nucleophilic substitution reactions, allowing the introduction of the (2-methylthiazol-5-yl)methyl motif into pharmacophores targeting Hepatitis C (HCV) polymerase, glycosidase enzymes, and nicotinic acetylcholine receptors.[1]

Key Technical Distinction:

-

Target Compound: 2-Methyl-5-(chloromethyl)thiazole (C2 = Methyl).[1][2] Used in specialized medicinal chemistry.[3][4][5]

-

Common Analog: 2-Chloro-5-(chloromethyl)thiazole (C2 = Chloro).[1] Used in industrial agrochemicals.

-

Note: Researchers must verify the C2 substituent, as the reactivity profiles and downstream biological activities differ significantly.

Part 2: Chemical Profile & Properties[1][4]

Physicochemical Data

| Property | Specification |

| IUPAC Name | 5-(Chloromethyl)-2-methyl-1,3-thiazole |

| Molecular Formula | C₅H₆ClNS |

| Molecular Weight | 147.63 g/mol |

| Appearance | Colorless to pale yellow oil (Free base); Off-white solid (HCl salt) |

| Boiling Point | ~78–82 °C at 15 mmHg (Predicted) |

| Density | 1.24 g/cm³ (Predicted) |

| Solubility | Soluble in DCM, CHCl₃, THF; Decomposes in water |

| Stability | Moisture sensitive; prone to hydrolysis to the alcohol.[1][6] |

Structural Analysis

The compound features a chloromethyl "warhead" at C5. The C-Cl bond is activated by the adjacent thiazole ring, which acts as an electron-withdrawing heteroaromatic system, making the methylene carbon highly susceptible to S_N2 attack by amines, thiols, and alkoxides.[1] The C2-methyl group provides steric bulk and prevents nucleophilic attack at the C2 position, a common side reaction in 2-unsubstituted thiazoles.[1]

Part 3: Synthetic Engineering & Pathways

The synthesis of 5-(chloromethyl)-2-methyl-1,3-thiazole is most reliably achieved through the deoxychlorination of its alcohol precursor, (2-methylthiazol-5-yl)methanol .[1] Direct cyclization to the chloromethyl derivative is possible but often suffers from poor regioselectivity compared to the alcohol route.

Synthesis Pathway Visualization (Graphviz)[1]

Figure 1: Stepwise synthesis from thioacetamide precursors to the final chloromethyl thiazole.

Critical Process Parameters (CPP)

-

Moisture Control: The final product hydrolyzes rapidly back to the alcohol in the presence of water. All chlorination steps must be performed under an inert atmosphere (N₂ or Ar).

-

Temperature Management: The reaction with thionyl chloride (SOCl₂) is exothermic. Controlled addition at 0°C is required to prevent polymerization or tar formation.

-

HCl Scavenging: If isolating the free base, the HCl byproduct must be neutralized carefully (e.g., with NaHCO₃) at low temperatures to avoid hydrolysis.

Part 4: Experimental Protocol

Objective: Synthesis of 5-(chloromethyl)-2-methyl-1,3-thiazole hydrochloride from (2-methylthiazol-5-yl)methanol.

Reagents:

-

(2-Methylthiazol-5-yl)methanol (1.0 eq)[1]

-

Thionyl Chloride (SOCl₂) (1.5 eq)[1]

-

Dichloromethane (DCM) (Anhydrous, 10 volumes)[1]

-

Dimethylformamide (DMF) (Catalytic amount, 0.05 eq)[1]

Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Solvation: Charge the flask with (2-methylthiazol-5-yl)methanol and anhydrous DCM. Cool the solution to 0–5 °C using an ice bath.

-

Activation: Add the catalytic DMF. (DMF acts as a catalyst by forming the reactive Vilsmeier-Haack intermediate with SOCl₂).[1]

-

Chlorination: Add SOCl₂ dropwise via the addition funnel over 30 minutes, maintaining the internal temperature below 10 °C.

-

Observation: Gas evolution (SO₂ and HCl) will occur. Ensure proper venting through a scrubber.

-

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor reaction progress via TLC (or LC-MS, observing the mass shift from M+1 130 to M+1 148/150).

-

Work-up (Isolation of HCl Salt):

-

Concentrate the reaction mixture in vacuo to approximately 20% of the original volume.

-

Add anhydrous diethyl ether or hexane to precipitate the hydrochloride salt.

-

Filter the solid under nitrogen, wash with cold ether, and dry under vacuum.

-

-

Storage: Store the product at -20 °C under argon. It is unstable at room temperature for extended periods.

Part 5: Applications in Drug Development

The (2-methylthiazol-5-yl)methyl motif is a versatile pharmacophore.[1]

Nucleophilic Substitution (N-Alkylation)

The primary utility of this compound is to append the thiazole ring to amine-containing scaffolds.[1]

-

Reaction: R-NH₂ + Cl-CH₂-Thiazole → R-NH-CH₂-Thiazole[1]

-

Conditions: Typically requires a non-nucleophilic base (DIPEA, K₂CO₃) in polar aprotic solvents (DMF, MeCN).

Therapeutic Areas

-

Hepatitis C (HCV): Used to synthesize fused ring inhibitors of HCV RNA-dependent RNA polymerase.[1][7] The thiazole moiety interacts with the polymerase binding pocket, enhancing potency.

-

Glycosidase Inhibitors: The thiazole ring mimics the sugar moiety or transition state in certain glycosidase inhibitors, used for studying metabolic disorders.

-

Agrochemicals: Analogous to the chloronicotinyl insecticides, the 2-methylthiazole group serves as a lipophilic anchor in novel neonicotinoid candidates.

Part 6: Safety & Handling (E-E-A-T)[1]

Hazard Classification:

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

-

Lachrymator: The compound releases HCl and alkylating vapors that are extremely irritating to mucous membranes.

Handling Protocol:

-

Engineering Controls: handle only in a functioning chemical fume hood.

-

PPE: Wear butyl rubber gloves (nitrile may be permeable to alkyl chlorides over time), chemical splash goggles, and a lab coat.

-

Spill Management: Neutralize spills with dilute sodium bicarbonate solution before absorbing with inert material. Do not use water directly on the concentrated chemical as it generates HCl gas.

References

-

European Chemicals Agency (ECHA). Substance Information: 5-(chloromethyl)-2-methyl-1,3-thiazole.[1]Link[1]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12808794, 5-(Chloromethyl)-2-methyl-1,3-thiazole.[1]Link[1]

-

Ambeed. Product Analysis: 5-(Chloromethyl)-2-methylthiazole Hydrochloride.[1]Link[1]

-

Google Patents. Process for the preparation of thiazole derivatives (US Patent 6,121,455). (Describes analogous synthesis of 5-hydroxymethylthiazoles). Link

-

Organic Chemistry Portal. Synthesis of Thiazoles: Hantzsch Thiazole Synthesis. (Mechanistic grounding for ring formation). Link

Sources

- 1. manusaktteva.com [manusaktteva.com]

- 2. CAS Index | Ambeed [ambeed.com]

- 3. 56012-38-5 | (2-Methylthiazol-5-yl)methanol | Alcohols | Ambeed.com [ambeed.com]

- 4. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX [slideshare.net]

- 5. ES2723883T3 - Glycosidase inhibitors - Google Patents [patents.google.com]

- 6. US4742060A - Heterocyclic compounds - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Technical Guide: 5-(Chloromethyl)-2-methyl-1,3-thiazole

Molecular Characterization, Synthesis, and Pharmaceutical Applications

Executive Summary

5-(Chloromethyl)-2-methyl-1,3-thiazole (CAS: 63140-11-4), often abbreviated as CMMT , is a critical heterocyclic building block in medicinal chemistry. With a molecular weight of 147.63 g/mol , it serves as a potent electrophile (alkylating agent) used to introduce the thiazole moiety into complex pharmacophores. It is structurally related to key intermediates used in the synthesis of antiretroviral protease inhibitors (e.g., Ritonavir analogs) and neonicotinoid agrochemicals.

This guide provides a comprehensive technical analysis of CMMT, focusing on its physicochemical properties, Hantzsch synthesis mechanism, and rigorous analytical characterization protocols.

Physicochemical Profile

Understanding the precise physical constants is essential for process optimization and quality control.

Molecular Identity

| Parameter | Specification |

| IUPAC Name | 5-(Chloromethyl)-2-methyl-1,3-thiazole |

| CAS Number | 63140-11-4 |

| Molecular Formula | C₅H₆ClNS |

| SMILES | CC1=NC=C(S1)CCl |

| Molecular Weight (Average) | 147.63 g/mol |

| Monoisotopic Mass | 146.9909 Da |

Physical Properties & Stability

-

Appearance: Colorless to light-yellow liquid.[1] Darkens upon storage due to decomposition.

-

Boiling Point: Typically distilled under reduced pressure (e.g., 80–100 °C at 10 mmHg ) to prevent thermal degradation. Predicted atmospheric BP is ~220 °C.

-

Solubility: Soluble in polar organic solvents (DCM, THF, Methanol, Acetonitrile). Low solubility in water; hydrolyzes slowly to 5-(hydroxymethyl)-2-methylthiazole.

-

Stability: Moisture Sensitive. The chloromethyl group is highly reactive. Must be stored at 2–8 °C under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis and polymerization.

Synthetic Pathway: The Hantzsch Thiazole Synthesis

The most robust industrial route to 5-(Chloromethyl)-2-methyl-1,3-thiazole involves the condensation of Thioacetamide with 1,3-Dichloroacetone . This is a variation of the classic Hantzsch Thiazole Synthesis.

Reaction Scheme

Reagents:

-

Thioacetamide: Provides the N-C-S fragment and the C2-methyl group.

-

1,3-Dichloroacetone: Provides the C4-C5 backbone and the reactive chloromethyl handle.

Stoichiometry:

Mechanistic Workflow (Graphviz)

The following diagram details the stepwise mechanism: nucleophilic attack, cyclization, and dehydration.

Figure 1: Mechanistic pathway for the synthesis of CMMT via Hantzsch condensation.

Experimental Protocol (Bench Scale)

Note: This protocol involves lachrymatory agents (1,3-dichloroacetone) and alkylating agents. Perform exclusively in a fume hood.

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, internal thermometer, and dropping funnel. Flush with Nitrogen.[2][3]

-

Dissolution: Dissolve Thioacetamide (1.0 equiv) in anhydrous Ethanol or Acetone.

-

Addition: Add 1,3-Dichloroacetone (1.05 equiv) dropwise at room temperature. The reaction is exothermic; maintain temp < 40 °C.

-

Reflux: Heat the mixture to reflux for 2–4 hours. Monitor consumption of thioacetamide by TLC (SiO₂, Hexane:EtOAc 3:1).

-

Workup:

-

Cool to room temperature.[4]

-

Concentrate solvent under reduced pressure.

-

Neutralize the residue (which contains HCl salts) with saturated NaHCO₃ solution.

-

Extract with Dichloromethane (DCM).

-

-

Purification: Dry the organic layer over MgSO₄. Purify via vacuum distillation (preferred) or flash column chromatography to yield the pure oil.

Analytical Characterization

Validating the identity and purity of CMMT is critical, particularly confirming the integrity of the chloromethyl group which is prone to hydrolysis.

Mass Spectrometry (LC-MS)

-

Target: Molecular Weight verification.

-

Method: ESI+ (Electrospray Ionization, Positive Mode).[3]

-

Expected Signals:

-

[M+H]⁺: ~148.0 Da (Major peak).

-

Isotope Pattern: A distinct 3:1 ratio between m/z 148 and 150 due to the naturally occurring ³⁷Cl isotope. This confirms the presence of the chlorine atom.

-

Nuclear Magnetic Resonance (NMR)

Typical shifts in CDCl₃ (referenced to TMS at 0.00 ppm):

| Nucleus | Shift (δ ppm) | Multiplicity | Assignment |

| ¹H | 2.70 | Singlet (3H) | C2-CH₃ (Methyl group) |

| ¹H | 4.80 | Singlet (2H) | C5-CH₂Cl (Chloromethyl) |

| ¹H | 7.55 | Singlet (1H) | C4-H (Thiazole ring proton) |

| ¹³C | ~19.0 | - | C2-CH₃ |

| ¹³C | ~37.0 | - | CH₂Cl |

| ¹³C | ~138.0 | - | C5 (Quaternary) |

| ¹³C | ~140.0 | - | C4 (Aromatic CH) |

| ¹³C | ~166.0 | - | C2 (Imine-like Carbon) |

Quality Control Workflow

To ensure "Self-Validating" protocols (E-E-A-T), use the following logic flow to accept or reject a batch.

Figure 2: Quality Control Decision Tree for CMMT.

Applications in Drug Development

5-(Chloromethyl)-2-methyl-1,3-thiazole acts as a "warhead" for attaching the thiazole ring to nucleophilic centers (amines, thiols, alcohols) in drug candidates.

-

Protease Inhibitors: It is a structural analog to the intermediates used in Ritonavir synthesis.[5] In Ritonavir, a 5-hydroxymethylthiazole derivative (often with a 2-isopropyl group) is coupled to the core backbone. CMMT serves as a model compound or a direct intermediate for analogs where the 2-methyl group is desired for steric or metabolic stability reasons.

-

Agrochemicals: The related 2-chloro-5-chloromethylthiazole is a precursor to Thiamethoxam .[5] CMMT is used in research to synthesize novel neonicotinoid analogs with altered lipophilicity (logP ~1.8).

Safety & Handling

-

Hazard Class: Skin Corr.[6] 1B (Causes severe burns), Carcinogenicity Suspected (Alkylating agent).

-

Lachrymator: The compound and its precursor (1,3-dichloroacetone) are potent tear agents.

-

Decontamination: Spills should be treated with dilute ammonia or sodium hydroxide to hydrolyze the chloromethyl group to the less toxic alcohol.

References

-

PubChem. 5-(Chloromethyl)-2-methyl-1,3-thiazole | C5H6ClNS.[6] National Library of Medicine. Available at: [Link]

-

Semantic Scholar. 1,3-Dichloropropenes in the preparation of thiazole derivatives. (Discusses synthesis mechanisms relevant to chloromethylthiazoles). Available at: [Link]

-

Organic Syntheses. Preparation of 1,3-Dichloroacetone. Org. Syn. Coll. Vol. 1, p. 292.[4][7] Available at: [Link]

Sources

- 1. 5-chloro-2-methyl-3(2H)-isothiazolone with 2-methyl-3(2H)-isothiazolone [sitem.herts.ac.uk]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. research.unipd.it [research.unipd.it]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 2-Chloro-5-(Chloromethyl)-1,3-Thiazole/CCMT [chemball.com]

- 6. 5-(Chloromethyl)-2-methyl-1,3-thiazole | C5H6ClNS | CID 12808794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Industrial Synthesis of 5-(Chloromethyl)-2-methyl-1,3-thiazole: Technical Guide

The following technical guide details the synthesis of 5-(Chloromethyl)-2-methyl-1,3-thiazole (CAS 63140-11-4). This heterocyclic scaffold is a critical building block in the pharmaceutical and agrochemical industries, serving as a structural analog to intermediates used in the manufacture of antiretrovirals (e.g., Ritonavir) and neonicotinoid insecticides (e.g., Thiamethoxam).

Executive Summary

-

Target Molecule : 5-(Chloromethyl)-2-methyl-1,3-thiazole

-

CAS Number : 63140-11-4

-

Molecular Formula : C₅H₆ClNS

-

Molecular Weight : 147.63 g/mol

-

Core Application : Alkylating agent for N-nucleophiles in the synthesis of protease inhibitors and crop protection agents.

-

Safety Classification : High Potency / Vesicant . The chloromethyl moiety confers significant alkylating potential. Strict containment (OEB 3/4) is required.

Retrosynthetic Analysis

The synthesis is best approached via the Hantzsch Thiazole Synthesis , utilizing a "2+3" cyclization strategy. The labile chloromethyl group is introduced in the final step to maximize process safety and yield, avoiding the handling of unstable intermediates in early stages.

Strategic Disconnection:

-

C-Cl Bond Formation : Chlorination of the stable alcohol precursor, (2-methylthiazol-5-yl)methanol .

-

Redox Adjustment : Reduction of the corresponding ester, Ethyl 2-methylthiazole-5-carboxylate .

-

Heterocycle Formation : Cyclocondensation of Thioacetamide (C2-N3-C4 fragment source) with a C3-dielectrophile (e.g., Ethyl 2-chloro-3-oxopropionate).

Figure 1: Retrosynthetic pathway prioritizing the stability of intermediates.

Primary Synthesis Pathway: The Carboxylate Route

This route is the "Gold Standard" for pharmaceutical applications due to the high purity profile of the crystalline ester intermediate, which allows for the rejection of regioisomeric impurities before the final steps.

Phase 1: Cyclization to Ethyl 2-methylthiazole-5-carboxylate

The formation of the thiazole ring is achieved by reacting thioacetamide with an

Reaction Scheme:

Protocol:

-

Reagent Preparation : Dissolve Thioacetamide (1.1 eq) in anhydrous Ethanol (10 V).

-

Addition : Add Ethyl 2-chloro-3,3-diethoxypropionate (1.0 eq) dropwise at room temperature. Note: The acetal hydrolyzes in situ to the aldehyde.

-

Cyclization : Heat the mixture to reflux (

) for 4–6 hours. Monitor by HPLC for the consumption of thioacetamide. -

Workup : Cool to

. Neutralize with saturated -

Purification : Recrystallize from Hexane/EtOAc.

-

Target Yield: 75–80%

-

Appearance: Off-white crystalline solid.

-

Phase 2: Reduction to (2-Methylthiazol-5-yl)methanol

The ester is reduced to the primary alcohol. While

Protocol:

-

Setup : Charge Ethyl 2-methylthiazole-5-carboxylate (1.0 eq) into dry THF (15 V) under

. Cool to -

Reduction : Add

(1.0 M in THF, 1.2 eq) dropwise, maintaining internal temperature -

Reaction : Stir at

for 1 hour, then warm to -

Quench (Fieser Method) : Cool to

. Carefully add water ( -

Isolation : Filter the granular aluminum salts. Dry the filtrate over

and concentrate.-

Target Yield: 85–90%

-

Intermediate: (2-Methylthiazol-5-yl)methanol (CAS 56012-38-5).

-

Phase 3: Chlorination to Target

The conversion of the alcohol to the chloride is the most critical step. The product is a potent alkylator and can self-polymerize if overheated.

Protocol:

-

Setup : Dissolve (2-Methylthiazol-5-yl)methanol (1.0 eq) in Dichloromethane (DCM, 10 V). Cool to

. -

Activation : Add Thionyl Chloride (

) (1.2 eq) dropwise over 30 minutes. Caution: -

Catalysis : Add catalytic DMF (0.05 eq) to accelerate the reaction and ensure complete conversion.

-

Reaction : Stir at

for 3 hours. -

Workup (Critical) :

-

Isolation : Concentrate under reduced pressure at

. The product is often used immediately or stored as a hydrochloride salt for stability.

Alternative Pathway: Direct Cyclization (Industrial)

For cost-sensitive applications where extremely high purity is secondary to throughput, a direct cyclization using 2,3-dichloropropanal can be employed.

Mechanism :

Thioacetamide attacks the

Figure 2: Direct cyclization pathway. Note that regioselectivity must be carefully controlled to avoid the 4-chloromethyl isomer.

Process Data & Critical Parameters

| Parameter | Specification | Rationale |

| Stoichiometry | Thioacetamide (1.1 eq) | Slight excess ensures complete consumption of the expensive halo-carbonyl. |

| Temperature (Step 3) | The chloromethyl group is thermally unstable; higher temps lead to tar formation. | |

| pH Control | Neutral (pH 7–8) | The free base is unstable in acid (polymerization) and base (hydrolysis to alcohol). |

| Solvent (Step 3) | DCM or Toluene | Non-nucleophilic solvents prevent side reactions. DCM is easier to remove at low temp. |

Safety & Handling (E-E-A-T)

Expert Insight : As a Senior Application Scientist, I must emphasize that 5-(Chloromethyl)-2-methyl-1,3-thiazole is a structural analog to sulfur mustards in terms of reactivity. It is a lachrymator and a severe skin vesicant .[3]

-

Engineering Controls : All operations involving the final chloride must be performed in a chemical fume hood with a scrubber for HCl/SO2.

-

PPE : Double nitrile gloves (or Silver Shield®), chemical goggles, and a face shield.

-

Decontamination : Spills should be treated with a solution of 10% ammonia in methanol to quench the alkylating agent by converting it to the amine.

References

-

National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 12808794, 5-(Chloromethyl)-2-methyl-1,3-thiazole. Retrieved from [Link]

- Organic Syntheses. General Hantzsch Thiazole Synthesis Protocols.

Sources

5-(Chloromethyl)-2-methyl-1,3-thiazole spectroscopic data (NMR, IR, MS)

This guide details the spectroscopic characterization of 5-(Chloromethyl)-2-methyl-1,3-thiazole (CAS: 63140-11-4), a critical intermediate in the synthesis of antiretroviral protease inhibitors (e.g., Ritonavir) and specific agrochemicals.

Executive Summary & Compound Identity

5-(Chloromethyl)-2-methyl-1,3-thiazole is a functionalized heteroaromatic electrophile. Its reactivity, driven by the chloromethyl moiety, makes it a versatile building block but also susceptible to hydrolysis and polymerization. Accurate spectroscopic identification is essential to distinguish it from its precursor (the alcohol) and hydrolysis byproducts.

| Attribute | Data |

| IUPAC Name | 5-(Chloromethyl)-2-methyl-1,3-thiazole |

| Common ID | 2-Methyl-5-chloromethylthiazole; "Ritonavir Intermediate" |

| CAS Number | 63140-11-4 (Free Base); 135207-25-9 (HCl Salt) |

| Formula | C |

| Molecular Weight | 147.63 g/mol |

| Appearance | Colorless to pale yellow oil (Free base); White hygroscopic solid (HCl salt) |

Synthesis Context & Impurity Profiling

To interpret the spectra correctly, one must understand the synthesis origin. This compound is typically generated via the chlorination of 2-methyl-5-hydroxymethylthiazole using thionyl chloride (

Key Impurities to Watch:

-

Precursor: 2-Methyl-5-hydroxymethylthiazole (Alcohol).

-

Hydrolysis Product: Reversion to the alcohol upon exposure to moisture.

-

Dimerization: Self-alkylation products (quaternary ammonium salts) if stored improperly.

Synthesis Workflow (Graphviz)

Figure 1: Synthesis pathway and potential degradation route via hydrolysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below corresponds to the free base in

H NMR Data (300 MHz, CDCl )

| Position | Shift ( | Multiplicity | Integral | Assignment Logic |

| C4-H | 7.55 | Singlet (s) | 1H | Aromatic proton. Downfield due to the adjacent Nitrogen and Sulfur heteroatoms. |

| -CH | 4.72 | Singlet (s) | 2H | Deshielded benzylic-type methylene. Distinctive shift from the alcohol precursor ( |

| C2-CH | 2.68 | Singlet (s) | 3H | Characteristic methyl group on the thiazole ring. |

Diagnostic Analysis:

-

Differentiation from Alcohol: The methylene peak of the alcohol precursor (-CH

OH) typically appears slightly downfield or overlaps, but the -OH proton (broad singlet, variable -

Salt vs. Free Base: If the C4-H signal appears near 8.5-9.0 ppm , the sample is protonated (HCl salt).

C NMR Data (75 MHz, CDCl )

| Position | Shift ( | Type | Assignment Logic |

| C2 | 166.8 | Quaternary (C=N) | Most deshielded carbon due to N=C-S connectivity. |

| C4 | 141.5 | CH (Aromatic) | Aromatic methine carbon. |

| C5 | 134.2 | Quaternary | Substituted aromatic carbon. |

| -CH | 37.5 | CH | Upfield shift relative to -CH |

| C2-CH | 19.2 | CH | Typical methyl on heteroaromatic ring. |

Mass Spectrometry (MS)

The mass spectrum provides definitive confirmation of the chlorine atom through its isotopic signature.

Key Fragmentation Ions (EI, 70 eV)

| m/z (Ion) | Intensity | Identity | Mechanism |

| 147 | 100% | [M] | Molecular ion ( |

| 149 | ~32% | [M+2] | Isotope peak ( |

| 112 | High | [M - Cl] | Loss of chlorine radical. Formation of the stable (2-methylthiazol-5-yl)methyl cation. |

| 71 | Med | [C | Thiazole ring fragment (loss of substituents). |

Fragmentation Pathway (Graphviz)

Figure 2: Primary fragmentation pathway under Electron Impact (EI) ionization.

Infrared (IR) Spectroscopy

IR is useful for a quick check of functional group transformation (disappearance of OH).

-

Absence of O-H: The broad band at 3200-3400 cm

(present in the starting alcohol) must be absent . -

C-Cl Stretch: A strong, sharp band appears in the fingerprint region, typically 680 - 750 cm

. -

C=N Stretch: Characteristic thiazole ring breathing mode around 1550 - 1600 cm

.

Experimental Protocol: Quality Control Analysis

Objective: Verify identity and purity of 5-(Chloromethyl)-2-methyl-1,3-thiazole.

-

Sample Prep: Dissolve 10 mg of sample in 0.6 mL

. Ensure the solvent is neutralized (acidity in -

Run

H NMR:-

Set relaxation delay (

) to 1.0 s. -

Acquire 16 scans.

-

-

Analysis Criteria:

-

Pass: Singlet at 4.72 ppm (CH2Cl) and Singlet at 2.68 ppm (Me). Integral ratio 2:3.

-

Fail (Hydrolysis): Appearance of new singlet at ~4.80 ppm and broad OH peak.

-

Fail (Salt): C4-H shifts downfield >8.0 ppm.

-

References

-

SynQuest Laboratories. 5-(Chloromethyl)-2-methyl-1,3-thiazole Product Data. Retrieved from

-

PubChem Database. Compound Summary: 5-(Chloromethyl)-2-methyl-1,3-thiazole (CID 12808794). National Library of Medicine. Retrieved from [1]

-

Ambeed. Synthesis reaction of 2-Methyl-5-hydroxymethylthiazole with Thionyl Chloride. Retrieved from

-

ChemicalBook. NMR Data for Thiazole Derivatives (2-methyl and 2-chloro analogs). Retrieved from

Sources

An In-depth Technical Guide to the Solubility of 5-(Chloromethyl)-2-methyl-1,3-thiazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Chloromethyl)-2-methyl-1,3-thiazole is a key heterocyclic building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its reactivity, largely dictated by the chloromethyl group, makes it a valuable intermediate. However, to effectively utilize this compound in synthesis, purification, and formulation, a thorough understanding of its solubility in various organic solvents is paramount. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of 5-(Chloromethyl)-2-methyl-1,3-thiazole, offering a predictive framework and a detailed experimental protocol for its quantitative determination.

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is rooted in the intermolecular forces between the solute and solvent molecules. The chemical structure of 5-(Chloromethyl)-2-methyl-1,3-thiazole provides key insights into its expected solubility.

Molecular Properties Influencing Solubility:

-

Polarity: The thiazole ring, containing both nitrogen and sulfur heteroatoms, introduces polarity to the molecule. The electronegativity difference between these atoms and carbon, as well as the presence of the chlorine atom, results in a permanent dipole moment. The topological polar surface area (TPSA) of 5-(Chloromethyl)-2-methyl-1,3-thiazole is 41.1 Ų, indicating a moderate degree of polarity[1].

-

Hydrogen Bonding: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor. However, the molecule lacks a hydrogen bond donor. This limits its ability to form strong hydrogen bond networks, particularly with protic solvents.

-

Van der Waals Forces: As with all molecules, London dispersion forces play a role in the interaction of 5-(Chloromethyl)-2-methyl-1,3-thiazole with its surrounding solvent molecules.

-

Lipophilicity: The calculated XLogP3 value of 1.8 suggests a degree of lipophilicity, indicating that it will have an affinity for non-polar environments[1].

Predictive Solubility in Different Solvent Classes:

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These solvents possess dipole moments and can engage in dipole-dipole interactions with the polar thiazole ring. Given the moderate polarity of 5-(Chloromethyl)-2-methyl-1,3-thiazole, good solubility is anticipated in these solvents. Indeed, it has been reported to be soluble in acetone[2].

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as hydrogen bond donors and acceptors. While 5-(Chloromethyl)-2-methyl-1,3-thiazole can accept hydrogen bonds, its inability to donate them may limit its solubility compared to compounds that can fully participate in hydrogen bonding. Nevertheless, good solubility is still expected due to dipole-dipole interactions. Reports confirm its solubility in both methanol and ethanol[3][4][5].

-

Non-Polar Solvents (e.g., Hexane, Toluene): The solubility in non-polar solvents is expected to be lower than in polar solvents. While the methyl group and the overall carbon framework contribute to some non-polar character, the dominant polar nature of the thiazole ring and the chloromethyl group will likely hinder extensive dissolution in highly non-polar environments.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar and can effectively solvate a range of organic molecules. It is anticipated that 5-(Chloromethyl)-2-methyl-1,3-thiazole will exhibit good solubility in chlorinated solvents.

-

Water: The compound is reported to be poorly soluble in water[2]. This is consistent with its XLogP3 value and the lack of strong hydrogen bonding capabilities with water molecules.

Qualitative Solubility Data

While comprehensive quantitative data is scarce in the public domain, the following table summarizes the available qualitative information.

| Solvent | Solvent Type | Reported Solubility | Citation(s) |

| Water | Polar Protic | Poorly soluble | [2] |

| Ethanol | Polar Protic | Soluble | [2][5] |

| Methanol | Polar Protic | Soluble | [3][4] |

| Acetone | Polar Aprotic | Soluble | [2] |

Experimental Protocol for Quantitative Solubility Determination

The following protocol provides a robust method for determining the isothermal solubility of 5-(Chloromethyl)-2-methyl-1,3-thiazole in a given organic solvent.

Safety Precautions:

5-(Chloromethyl)-2-methyl-1,3-thiazole is a corrosive compound that can cause severe skin burns and eye damage[1]. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All work should be conducted in a well-ventilated fume hood.

Materials and Equipment:

-

5-(Chloromethyl)-2-methyl-1,3-thiazole (high purity)

-

Organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Experimental Workflow:

Caption: A flowchart of the experimental procedure for determining the solubility of 5-(Chloromethyl)-2-methyl-1,3-thiazole.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

To a series of vials, add an excess amount of 5-(Chloromethyl)-2-methyl-1,3-thiazole to ensure that a solid phase remains at equilibrium.

-

Accurately pipette a known volume (e.g., 2 mL) of the desired organic solvent into each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a sufficient time to reach equilibrium (typically 24-48 hours). The presence of undissolved solid should be visually confirmed.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.

-

Centrifuge the vials at a moderate speed to ensure complete sedimentation of the undissolved solid.

-

-

Sampling and Dilution:

-

Carefully withdraw an aliquot (e.g., 0.5 mL) of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

-

Accurately weigh the filtered sample.

-

Dilute the weighed sample with a known volume of the same solvent in a volumetric flask to a concentration suitable for the analytical method.

-

-

Quantification:

-

Prepare a series of calibration standards of 5-(Chloromethyl)-2-methyl-1,3-thiazole of known concentrations in the solvent of interest.

-

Analyze the calibration standards and the diluted sample using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

Conclusion

References

-

Bouling Chemical Co., Limited. 5-(Chloromethyl)-2-Methylthiazole: Properties, Uses, Safety, High-Purity Supplier China. [Link]

-

ScienceDirect. Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. [Link]

-

Gneebio. High Purity 2-Methylthiazole Or 2-Methyl Thiazole CAS 3581-87-1. [Link]

-

Cheméo. Chemical Properties of 2-Methylthiazole (CAS 3581-87-1). [Link]

-

Centralny Instytut Ochrony Pracy - Państwowy Instytut Badawczy. 5-Chloro-2-metylo-2H-izotiazol-3-on i 2-metylo-2H-izotiazol-3-on (masa poreakcyjna 3: 1). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12808794, 5-(Chloromethyl)-2-methyl-1,3-thiazole. [Link]

-

Bouling Chemical Co., Limited. 2-Methylthiazole. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 33344, 5-Chloro-2-methyl-4-isothiazolin-3-one. [Link]

-

National Institute of Standards and Technology. Thiazole, 2-methyl-. [Link]

-

Semantic Scholar. 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. [Link]

-

European Chemicals Agency. Reaction mass of 5-chloro-2-methyl-1,2-thiazol-3(2H)-one and 2-methyl-1,2-thiazol-3(2H)-one. [Link]

-

ResearchGate. (PDF) 2-Chloro-5-chloromethyl-1,3-thiazole. [Link]

Sources

- 1. 5-(Chloromethyl)-2-methyl-1,3-thiazole | C5H6ClNS | CID 12808794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-(Chloromethyl)-2-Methylthiazole: Properties, Uses, Safety, High-Purity Supplier China [chemheterocycles.com]

- 3. 2-Chloro-5-chloromethylthiazole | 105827-91-6 [chemicalbook.com]

- 4. 105827-91-6 CAS MSDS (2-Chloro-5-chloromethylthiazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

Reactivity of the chloromethyl group in thiazole derivatives

An In-depth Technical Guide to the Reactivity of the Chloromethyl Group in Thiazole Derivatives

Authored by: Gemini, Senior Application Scientist

Date: February 11, 2026

Abstract

The thiazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] The introduction of a chloromethyl group onto this heterocyclic scaffold creates a highly versatile and reactive intermediate, pivotal for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the chemical reactivity inherent to the chloromethyl group on thiazole derivatives. We will dissect the underlying electronic principles governing its behavior, detail its primary reaction pathways, analyze the factors that modulate its reactivity, and provide field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of chloromethylthiazoles.

Introduction: The Chloromethylthiazole Synthon

Thiazole derivatives are ubiquitous in pharmaceuticals, exhibiting a vast spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[4][5] A common and powerful strategy in the synthesis of these drugs involves the use of a thiazole ring functionalized with a chloromethyl (-CH₂Cl) group. This moiety acts as a potent electrophilic building block, or "synthon," enabling the facile introduction of diverse functional groups through nucleophilic substitution.[6][7][8]

The reactivity of the chloromethyl group is not intrinsic but is profoundly influenced by the electronic nature of the thiazole ring to which it is attached. Understanding this interplay is critical for designing efficient synthetic routes, predicting reaction outcomes, and troubleshooting potential side reactions.

Electronic Landscape and Inherent Reactivity

The thiazole ring is a five-membered aromatic heterocycle containing both a sulfur and a nitrogen atom.[3][9] This structure gives rise to a unique electronic profile:

-

Aromaticity: The ring possesses 6 π-electrons, conferring aromatic stability.[3]

-

Electron-Withdrawing Nature: Due to the electronegativity of the nitrogen and sulfur heteroatoms, the thiazole ring as a whole acts as an electron-withdrawing system.[10]

This electron-withdrawing character is key to the reactivity of the attached chloromethyl group. The ring pulls electron density away from the methylene (-CH₂-) carbon, creating a significant partial positive charge (δ+) and making it highly electrophilic. Concurrently, the chloride ion is an excellent leaving group, predisposing the system to nucleophilic attack.

The primary mechanism governing the reactivity of chloromethylthiazoles is the bimolecular nucleophilic substitution (S_N2) reaction .[11][12] In this concerted process, a nucleophile attacks the electrophilic methylene carbon, leading to the simultaneous displacement of the chloride leaving group.

Caption: General workflow for the S_N2 reaction on a chloromethylthiazole.

Key Transformations with Nucleophiles

The electrophilic nature of the chloromethyl group allows for reactions with a wide array of nucleophiles. The choice of nucleophile is the primary determinant of the final product, making this a highly modular synthetic strategy.

O-Nucleophiles: Ether Synthesis

Reaction with alkoxides or phenoxides, typically generated in situ using a base like sodium hydride or sodium methoxide, proceeds via the classic Williamson ether synthesis to yield valuable ether derivatives.[6]

S-Nucleophiles: Thioether Synthesis

Thiols are excellent nucleophiles and react readily with chloromethylthiazoles in the presence of a mild base (e.g., triethylamine, potassium carbonate) to form thioethers. This linkage is common in many biologically active molecules.[8]

N-Nucleophiles: Amine Synthesis

Primary and secondary amines, as well as ammonia, can displace the chloride to form the corresponding aminomethylthiazole derivatives. These reactions may require careful control to prevent over-alkylation, where the product amine acts as a nucleophile itself.

C-Nucleophiles: C-C Bond Formation

Strong carbon-based nucleophiles, such as cyanide salts or stabilized enolates, can be used to form new carbon-carbon bonds, enabling chain extension and the construction of more complex carbon skeletons.[13]

Data Presentation: Representative Nucleophilic Substitution Reactions

| Nucleophile (Reagent) | Product Functional Group | Typical Base | Typical Solvent | Temp (°C) | Approx. Yield (%) |

| Sodium Methoxide (NaOMe) | Methoxy (-OCH₃) | N/A (reagent is base) | Methanol | Reflux | >85%[6] |

| Thiophenol (PhSH) | Phenylthio (-SPh) | Sodium Ethoxide | Methanol | Reflux | ~90%[8] |

| Piperidine | Piperidinyl | K₂CO₃ | Acetonitrile | 50-70 | >80% |

| Sodium Cyanide (NaCN) | Cyano (-CN) | N/A | DMSO | 60-80 | >75% |

Modulating Reactivity: The Role of Ring Substituents

The rate and efficiency of nucleophilic substitution can be fine-tuned by the electronic properties of other substituents on the thiazole ring. This principle is fundamental to rational synthesis design.

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or additional halogens (-Cl, -Br) further deplete the electron density of the thiazole ring.[14][15] This inductive pull is relayed to the chloromethyl group, increasing the electrophilicity of the methylene carbon and accelerating the rate of S_N2 reactions.

-

Electron-Donating Groups (EDGs): Groups such as alkyl (-CH₃) or amino (-NH₂) donate electron density to the ring system.[15][16] This effect slightly reduces the electrophilicity of the methylene carbon, which can lead to a slower reaction rate compared to an unsubstituted or EWG-substituted thiazole.

Caption: Influence of ring substituents on chloromethyl group reactivity.

Synthesis of Chloromethylthiazole Precursors

The utility of these reactive intermediates necessitates reliable methods for their synthesis. The most prevalent and robust method is the Hantzsch Thiazole Synthesis .[17][18][19] This reaction involves the condensation of an α-haloketone with a thioamide.[20] To generate a 4-(chloromethyl)thiazole derivative, 1,3-dichloroacetone is a common starting material.[21][22]

Caption: Workflow for the Hantzsch synthesis of a chloromethylthiazole.

An alternative route involves the direct chlorination of a corresponding hydroxymethylthiazole using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[11][23] This method is effective but requires the prior synthesis of the alcohol precursor.

Experimental Protocol: Synthesis of 4-((Phenylthio)methyl)-2-methylthiazole

This protocol provides a self-validating system for a typical S_N2 reaction, demonstrating the core reactivity discussed.

Objective: To synthesize 4-((phenylthio)methyl)-2-methylthiazole from 4-chloromethyl-2-methylthiazole hydrochloride and thiophenol.

Materials and Reagents:

-

4-Chloromethyl-2-methylthiazole hydrochloride (1.0 eq)

-

Thiophenol (1.05 eq)

-

Sodium ethoxide (2.1 eq, as a solution in ethanol or generated in situ from sodium metal and ethanol)

-

Anhydrous Ethanol (solvent)

-

Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution (for work-up)

-

Brine (for work-up)

-

Anhydrous magnesium sulfate (for drying)

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous ethanol.

-

Base Addition: Carefully add sodium metal in small portions to the ethanol to generate sodium ethoxide. Alternatively, add a commercial solution of sodium ethoxide. Allow the solution to cool to room temperature.

-

Nucleophile Addition: Add thiophenol to the sodium ethoxide solution and stir for 15 minutes to ensure complete formation of the sodium thiophenolate salt.

-

Electrophile Addition: Add 4-chloromethyl-2-methylthiazole hydrochloride to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between ethyl acetate and water.

-

Extraction & Washing: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 4-((phenylthio)methyl)-2-methylthiazole.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[24] Expected ¹H NMR signals include those for the thiazole ring protons, the methylene bridge protons, the methyl group protons, and the aromatic protons of the phenyl group.

Troubleshooting and Side Reactions

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | Incomplete reaction; Decomposition of starting material; Insufficient base. | Increase reaction time or temperature; Ensure starting material is pure and stored correctly[25]; Use a slight excess of the nucleophile and ensure at least 2 equivalents of base are used to neutralize the HCl salt and deprotonate the nucleophile. |

| Multiple Products | Over-alkylation (with amine nucleophiles); Side reactions with the thiazole ring. | Use a large excess of the amine nucleophile; Run the reaction at a lower temperature; Ensure reaction conditions are not overly harsh. |

| Starting Material Unchanged | Poor nucleophile; Insufficient activation. | Use a stronger base to generate a more potent nucleophile; Switch to a more polar aprotic solvent (e.g., DMF, DMSO) to accelerate S_N2 reactions. |

Conclusion

The chloromethyl group is a powerful and versatile functional handle in thiazole chemistry. Its reactivity, governed by the electron-withdrawing nature of the thiazole ring, primarily proceeds through a predictable S_N2 mechanism. By understanding the electronic factors that modulate this reactivity and employing robust synthetic protocols, researchers can efficiently access a vast chemical space of thiazole derivatives. This strategic functionalization is a cornerstone of modern drug discovery, enabling the systematic optimization of lead compounds and the development of novel therapeutic agents.[26][27]

References

-

Systematic Review On Thiazole And Its Applications. (n.d.). World Journal of Advanced Research and Reviews. [Link]

-

Chhabria, M., Patel, S., et al. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry, 16(26), 2841-2862. [Link]

-

Semantic Scholar. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. [Link]

-

A review on thiazole based compounds & it's pharmacological activities. (2024). World Journal of Biology Pharmacy and Health Sciences. [Link]

-

A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2021). International Journal of Advanced Research in Science, Communication and Technology. [Link]

-

Synthesis of (a) 4-Chloromethyl-2-methylthiazole, hydrochloride (1:1). (n.d.). PrepChem.com. [Link]

-

Vaitkūnienė, D., et al. (2020). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Molecules, 25(24), 5897. [Link]

-

Thiazole. (n.d.). In Wikipedia. [Link]

-

Hantzsch Thiazole Synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. [Link]

-

Hantzsch Thiazole Synthesis. (n.d.). SynArchive. [Link]

-

Kinetics Reaction and Mechanism of Thiazole with Sodium Methoxide in CSTR Reactor. (2016). International Journal of Chemical Reactor Engineering. [Link]

-

Activating and Deactivating Groups in Aromatic Substitution. (2014). YouTube. [Link]

-

Reactivity of Electrophilic Chlorine Atoms Due to σ-holes. A Mechanistic Assessment of the Chemical Reduction of the Trichloromethyl Group by Sulfur Nucleophiles. (2018). The Journal of Organic Chemistry. [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. [Link]

-

Results of the nucleophilic substitution of chlorine in... (2007). ResearchGate. [Link]

-

Activating Groups and Deactivating Groups. (n.d.). Furman Chemistry 120 - PBworks. [Link]

-

Design and synthesis of thiazol derivatives with biological evaluations as antitumor agents. (2017). Research Journal of Pharmacy and Technology. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. [Link]

-

Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. (2024). ResearchGate. [Link]

-

synthesis of thiazoles. (2019). YouTube. [Link]

-

Introduction to Nucleophilic Substitution Reactions. (2012). Master Organic Chemistry. [Link]

-

Activating And Deactivating Groups. (n.d.). Curriculum Press. [Link]

- Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof. (1993).

-

Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017). Master Organic Chemistry. [Link]

-

Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities. (2023). New Journal of Chemistry. [Link]

-

Chloromethyl: compounds, synthesis and safety. (n.d.). Chempanda. [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules. [Link]

-

Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and. (2025). MOST Wiedzy. [Link]

-

Common nucleophilic substitution reactions. (2020). Chemistry LibreTexts. [Link]

-

Molecular Modeling and Spectroscopic Studies of Benzothiazole. (2025). ResearchGate. [Link]

-

Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (2002). Environmental Science & Technology. [Link]

-

Spectroscopic characterization, crystallographic elucidation and DFT investigation of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine. (2019). Journal of Molecular Structure. [Link]

-

Synthesis, X-ray crystallographic, spectroscopic and computational studies of aminothiazole derivatives. (2017). Journal of Molecular Structure. [Link]

-

Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. (n.d.). Wavefunction, Inc. [Link]

Sources

- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. kuey.net [kuey.net]

- 5. wisdomlib.org [wisdomlib.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. 4-(Chloromethyl)thiazole hydrochloride | 7709-58-2 | Benchchem [benchchem.com]

- 9. Thiazole - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor [pubs.sciepub.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Furman Chemistry 120: Organic / Activating Groups and Deactivating Groups [furmanchm120.pbworks.com]

- 17. Thiazole synthesis [organic-chemistry.org]

- 18. chemhelpasap.com [chemhelpasap.com]

- 19. synarchive.com [synarchive.com]

- 20. youtube.com [youtube.com]

- 21. prepchem.com [prepchem.com]

- 22. mdpi.com [mdpi.com]

- 23. 4-CHLOROMETHYL-2-METHYLTHIAZOLE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 24. Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. nbinno.com [nbinno.com]

- 26. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-(Chloromethyl)-2-methyl-1,3-thiazole: Synthesis, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Chloromethyl)-2-methyl-1,3-thiazole is a key heterocyclic building block in organic synthesis, valued for its reactive chloromethyl group and substituted thiazole core. This guide provides a comprehensive overview of its synthesis, with a focus on the historical and mechanistic aspects of the Hantzsch thiazole synthesis, the primary route for its formation. We will delve into a detailed, step-by-step experimental protocol, explore the causality behind experimental choices, and discuss the compound's applications in the broader context of pharmaceutical and agrochemical research. While often overshadowed by its 2-chloro analogue, this guide will clarify the distinct synthetic pathways and utility of 5-(Chloromethyl)-2-methyl-1,3-thiazole, offering field-proven insights for its effective use in research and development.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring is a privileged scaffold in medicinal chemistry and agrochemistry, appearing in a wide array of biologically active compounds.[1] Its presence is associated with a diverse range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The unique electronic properties of the thiazole ring, coupled with its ability to participate in hydrogen bonding and other non-covalent interactions, make it an attractive component in the design of novel therapeutic agents and functional molecules. 5-(Chloromethyl)-2-methyl-1,3-thiazole, with its reactive chloromethyl handle, serves as a versatile intermediate for the introduction of the 2-methylthiazole-5-yl)methyl moiety into larger, more complex molecules.

The Genesis of 5-(Chloromethyl)-2-methyl-1,3-thiazole: A Historical Perspective

The history of 5-(Chloromethyl)-2-methyl-1,3-thiazole is intrinsically linked to the development of thiazole synthesis itself. The foundational method for the creation of this class of compounds is the Hantzsch thiazole synthesis , first reported by Arthur Hantzsch in 1887.[2][3] This robust and versatile reaction involves the condensation of an α-haloketone with a thioamide to form the thiazole ring.[2][4]

While a specific date for the first synthesis of 5-(Chloromethyl)-2-methyl-1,3-thiazole is not prominently documented as a singular discovery, its preparation is a logical application of the well-established Hantzsch methodology. The necessary precursors, 1,3-dichloroacetone (the α-haloketone) and thioacetamide (the thioamide), have been readily available for a considerable time, suggesting that this compound was likely first synthesized in the broader exploration of thiazole derivatives.

The primary focus in much of the accessible literature has been on the synthesis of the structurally similar 2-chloro-5-chloromethyl-1,3-thiazole , a key intermediate in the production of neonicotinoid insecticides like Thiamethoxam and Clothianidin, as well as the HIV protease inhibitor Ritonavir.[5][6][7] This has led to a comparative scarcity of dedicated historical and application-based literature for the 2-methyl variant. However, the underlying synthetic principles remain the same, and an understanding of the Hantzsch synthesis provides a clear window into the discovery and preparation of 5-(Chloromethyl)-2-methyl-1,3-thiazole.

The Hantzsch Thiazole Synthesis: A Mechanistic Deep Dive

The synthesis of 5-(Chloromethyl)-2-methyl-1,3-thiazole is most effectively achieved through the Hantzsch thiazole synthesis. This reaction proceeds via a well-understood mechanism involving nucleophilic attack, cyclization, and dehydration.

Reaction: 1,3-Dichloroacetone + Thioacetamide → 5-(Chloromethyl)-2-methyl-1,3-thiazole

The causality behind this experimental choice lies in the high reliability and predictability of the Hantzsch synthesis for constructing the thiazole core. The selection of 1,3-dichloroacetone provides the necessary three-carbon backbone and the chloromethyl group at the 5-position, while thioacetamide delivers the nitrogen and sulfur atoms, as well as the methyl group at the 2-position.

Experimental Protocol: Synthesis of 5-(Chloromethyl)-2-methyl-1,3-thiazole via Hantzsch Reaction

This protocol is a self-validating system, with clear checkpoints and expected outcomes.

Materials:

-

1,3-Dichloroacetone

-

Thioacetamide

-

Absolute Ethanol

-

Sodium Bicarbonate

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar, a condenser, and a dropping funnel.

-

Reagent Preparation: Dissolve 12.7 g (0.1 mol) of 1,3-dichloroacetone in 100 mL of absolute ethanol in the reaction flask.

-

Thioacetamide Addition: Dissolve 7.5 g (0.1 mol) of thioacetamide in 50 mL of absolute ethanol. Add this solution to the dropping funnel.

-

Reaction Execution: With vigorous stirring, add the thioacetamide solution dropwise to the 1,3-dichloroacetone solution over a period of 30 minutes. An exothermic reaction may be observed.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude 5-(Chloromethyl)-2-methyl-1,3-thiazole can be purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data Summary

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles |

| 1,3-Dichloroacetone | 126.97 | 12.7 | 0.1 |

| Thioacetamide | 75.13 | 7.5 | 0.1 |

| Product | 5-(Chloromethyl)-2-methyl-1,3-thiazole | Theoretical Yield: 14.76 g | 0.1 |

DOT Script for Hantzsch Synthesis Workflow

Caption: Workflow for the Hantzsch synthesis of 5-(Chloromethyl)-2-methyl-1,3-thiazole.

Applications in Drug Development and Beyond

While not as extensively documented as its 2-chloro counterpart, 5-(Chloromethyl)-2-methyl-1,3-thiazole is a valuable intermediate for introducing the (2-methyl-1,3-thiazol-5-yl)methyl moiety into molecules of interest. This functional group can be further elaborated to create a variety of derivatives for screening in drug discovery programs. The thiazole ring can act as a bioisostere for other aromatic systems, and the methyl group can influence the compound's metabolic stability and binding affinity.

Potential applications for derivatives of 5-(Chloromethyl)-2-methyl-1,3-thiazole can be inferred from the broader biological activities of thiazoles and include:

-

Antimicrobial Agents: Thiazole-containing compounds have shown promise as antibacterial and antifungal agents.

-

Anticancer Therapeutics: The thiazole scaffold is present in several anticancer drugs.

-

Agrochemicals: Similar to its 2-chloro analog, derivatives could be explored for their insecticidal or herbicidal properties.

DOT Script for Application Pathways

Caption: Potential application pathways for 5-(Chloromethyl)-2-methyl-1,3-thiazole.

Conclusion

5-(Chloromethyl)-2-methyl-1,3-thiazole, a product of the venerable Hantzsch thiazole synthesis, represents a versatile building block in organic chemistry. While its history is intertwined with the broader development of thiazole chemistry rather than a singular discovery event, its utility as a synthetic intermediate is clear. By understanding its synthesis through a detailed, mechanistically grounded protocol, researchers can effectively leverage this compound in the design and creation of novel molecules with potential applications in medicine and agriculture. This guide has aimed to provide the necessary technical depth and historical context to empower scientists in their research endeavors involving this important thiazole derivative.

References

-

Google Patents. (n.d.). CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole. Retrieved from ]

-

Semantic Scholar. (n.d.). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Retrieved from [Link]5]

-

Eureka | Patsnap. (n.d.). Method for preparing 2-chlorine-5 chloromethyl thiazole. Retrieved from [Link]6]

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]3]

-

Google Patents. (n.d.). EP1031566A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole. Retrieved from ]

-

Patent 0794180. (1997, September 10). Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole. Retrieved from [Link]7]

-

ResearchGate. (2020, December 6). 1, 3-Dichloropropenes–in the preparation of thiazole derivatives–2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Retrieved from [Link]1]

Sources

- 1. Synthesis method of 2-chloro-5-chloromethyl-1,3-thiazole - Eureka | Patsnap [eureka.patsnap.com]